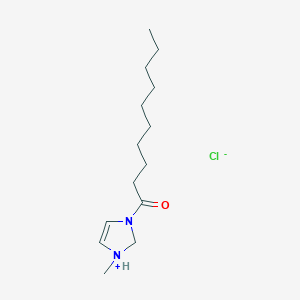
3-Decanoyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Decanoyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a decanoyl group and a methyl group attached to the imidazole ring, along with a chloride ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Decanoyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, such as the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines.
Introduction of the Decanoyl Group: The decanoyl group can be introduced via acylation reactions, where decanoyl chloride reacts with the imidazole ring in the presence of a base.
Methylation: The methyl group is introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate.
Formation of the Chloride Salt: The final step involves the formation of the chloride salt by reacting the imidazole derivative with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Decanoyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide and potassium cyanide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, oxides, and reduced forms of the compound .
Scientific Research Applications
3-Decanoyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Decanoyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-Decanoyl-2-methylimidazole
- 3-Decanoyl-1-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride
- 3-Decanoyl-1-methylimidazolium chloride
Uniqueness
3-Decanoyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
87994-58-9 |
|---|---|
Molecular Formula |
C14H27ClN2O |
Molecular Weight |
274.83 g/mol |
IUPAC Name |
1-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)decan-1-one;chloride |
InChI |
InChI=1S/C14H26N2O.ClH/c1-3-4-5-6-7-8-9-10-14(17)16-12-11-15(2)13-16;/h11-12H,3-10,13H2,1-2H3;1H |
InChI Key |
DRMVIASBDUJNEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)N1C[NH+](C=C1)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















